2-(1h-Imidazol-1-yl)propan-1-ol

Synthetic Chemistry Medicinal Chemistry Heterocycle Synthesis

2-(1H-Imidazol-1-yl)propan-1-ol (CAS 191725-72-1), also known as β-Methyl-1H-imidazole-1-ethanol, is an imidazole derivative with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol. This compound is characterized by a bifunctional structure featuring a nucleophilic imidazole nitrogen and a primary hydroxyl group, which underpins its utility as a versatile synthetic intermediate in medicinal chemistry and chemical biology research.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 191725-72-1
Cat. No. B067639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1h-Imidazol-1-yl)propan-1-ol
CAS191725-72-1
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(CO)N1C=CN=C1
InChIInChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3
InChIKeyZEMKCDHZMTZUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)propan-1-ol (CAS 191725-72-1): Compound Class and Procurement Baseline


2-(1H-Imidazol-1-yl)propan-1-ol (CAS 191725-72-1), also known as β-Methyl-1H-imidazole-1-ethanol, is an imidazole derivative with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound is characterized by a bifunctional structure featuring a nucleophilic imidazole nitrogen and a primary hydroxyl group, which underpins its utility as a versatile synthetic intermediate in medicinal chemistry and chemical biology research . Its core value lies in this dual functionality rather than in standalone biological activity, and procurement is typically for use as a building block in the synthesis of more complex molecular architectures, including potential antifungal agents and coordination compounds [1]. The compound is commercially available as a racemic mixture with a typical purity specification of 95% .

Why Generic Imidazole Propanols Are Not Interchangeable with 2-(1H-Imidazol-1-yl)propan-1-ol


The substitution pattern of imidazole-propanol derivatives is a critical determinant of their chemical reactivity, biological activity, and suitability for specific synthetic pathways. Even among closely related regioisomers and stereoisomers, simple substitution is not viable due to significant differences in physicochemical properties, steric environments, and downstream molecular recognition . For instance, the position of the hydroxyl group on the propanol chain dictates the compound's potential for esterification, oxidation, or incorporation into polymer backbones . Furthermore, in the context of medicinal chemistry, the specific arrangement of the imidazole and hydroxyl functionalities directly influences target binding and pharmacokinetic properties, as demonstrated by structure-activity relationship (SAR) studies on antifungal imidazole derivatives where minor structural changes led to a >7.5-fold difference in MIC80 values [1]. Therefore, procurement must be driven by the specific structural requirements of the target synthetic route or biological assay, not by generic compound class.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-1-yl)propan-1-ol Selection


2-(1H-Imidazol-1-yl)propan-1-ol as a Superior Synthon for Heterocyclic Systems Over Non-Imidazole Propanols

The primary differentiation of 2-(1H-Imidazol-1-yl)propan-1-ol lies in its bifunctional nature, which enables convergent synthesis strategies not possible with simple aliphatic propanols or other non-imidazole heterocyclic alcohols. While a direct, head-to-head quantitative comparison with another propanol in a specific reaction is not publicly available, its utility is established by its patented use as a critical intermediate [1]. The compound's value is further supported by class-level inference from studies on structurally related bis-imidazole propanols, which demonstrate the unique ability of this scaffold to form stable, catalytically active metal complexes [2].

Synthetic Chemistry Medicinal Chemistry Heterocycle Synthesis

The Chiral Center of 2-(1H-Imidazol-1-yl)propan-1-ol: A Crucial Determinant for Enantioselective Synthesis and Biological Activity

2-(1H-Imidazol-1-yl)propan-1-ol possesses a chiral center at the C2 position of the propanol chain, leading to (R)- and (S)-enantiomers. This stereochemistry is not a minor detail; it is a critical differentiator. Research on analogous antifungal imidazole-propanol derivatives has established that the (S)-enantiomer can exhibit significantly higher antifungal activity than its (R)-counterpart . Furthermore, class-level SAR studies on imidazole-containing compounds show that structural modifications around the imidazole ring can alter antifungal MIC80 values by over 7.5-fold (from >100 μM to 13.2 μM) [1]. This underscores that the 2-(1H-imidazol-1-yl)propan-1-ol scaffold, particularly in its enantiopure forms like (S)-2-(1H-imidazol-1-yl)propan-1-ol (CAS 497830-17-8) , is a strategic starting point for creating stereochemically-defined, biologically active molecules, rather than a generic, achiral building block.

Stereochemistry Asymmetric Synthesis Antifungal Drug Discovery

Differentiation in Physicochemical Properties Against Common Isomeric Analogs

The specific substitution pattern of 2-(1H-Imidazol-1-yl)propan-1-ol results in a unique physicochemical profile that distinguishes it from other imidazole-propanol regioisomers. For example, the calculated LogP value for this compound is 0.44 [1], which is substantially lower than that of a more hydrophobic analog like 1-(1H-imidazol-1-yl)propan-2-ol (predicted LogP ~1.2) [2]. This difference in lipophilicity can have profound implications for biological activity, as it influences membrane permeability, solubility, and overall pharmacokinetic behavior. While a direct head-to-head biological comparison is not available, this quantitative difference in a key drug-likeness parameter provides a tangible, data-driven reason for selection.

Physicochemical Properties Drug Design Formulation

Validated Utility as a Patent-Cited Synthetic Intermediate

The compound's specific value is substantiated by its citation in a patent (US6133303 A1) from Warner-Lambert Company, where it is used as an intermediate in the synthesis of pharmaceutically active compounds [1]. This provides a strong, albeit indirect, evidence of its practical utility in a commercially-relevant synthetic route. While the exact yield or efficiency of this step is not disclosed, the patent's existence confirms that the compound's specific structure is required for the synthesis, differentiating it from other, structurally similar building blocks that would not lead to the desired product [2].

Pharmaceutical Intermediates Process Chemistry Patent Literature

Optimal Scientific and Industrial Use Cases for 2-(1H-Imidazol-1-yl)propan-1-ol (CAS 191725-72-1)


Synthesis of Enantiopure Azole Antifungal Agents and Bioactive Molecules

This compound is ideally suited as a starting material or key intermediate for the synthesis of chiral antifungal agents and other bioactive molecules where stereochemistry is critical for target binding and potency . The chiral center at C2 provides a handle for introducing stereochemical complexity. The availability of enantiopure forms, such as (S)-2-(1H-imidazol-1-yl)propan-1-ol, makes it a strategic building block for medicinal chemists engaged in lead optimization and SAR studies for targets like fungal CYP51 or other imidazole-binding proteins [1].

Preparation of Functional Ligands for Organometallic Catalysis and Coordination Chemistry

The bifunctional nature of 2-(1H-Imidazol-1-yl)propan-1-ol, featuring both a Lewis-basic imidazole nitrogen and a nucleophilic hydroxyl group, makes it a valuable precursor for the design and synthesis of novel ligands for catalysis . As demonstrated by the use of structurally related bis-imidazole propanols in the preparation of polymer-supported organocatalysts [1], this compound can be functionalized and incorporated into more complex ligand architectures for applications in metal-mediated transformations and asymmetric synthesis.

Synthesis of Polyfunctional Heterocyclic Building Blocks for Medicinal Chemistry Libraries

As a compact, heterocyclic alcohol, 2-(1H-Imidazol-1-yl)propan-1-ol is an excellent building block for generating chemical diversity in medicinal chemistry programs . The hydroxyl group can be easily transformed (e.g., via Mitsunobu reaction, tosylation, or oxidation), while the imidazole ring can undergo N-alkylation or participate in metal-catalyzed cross-coupling reactions [1]. This allows for its rapid incorporation into a variety of chemotypes for hit-to-lead exploration, particularly in areas where imidazole-containing pharmacophores are prevalent (e.g., kinase inhibitors, antifungal agents).

Technical Documentation Hub

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